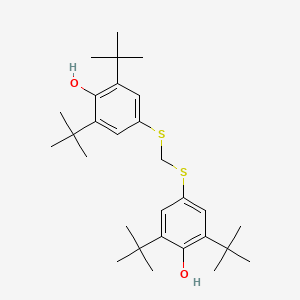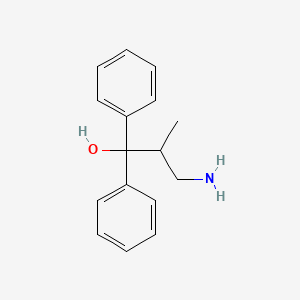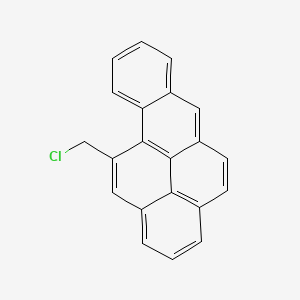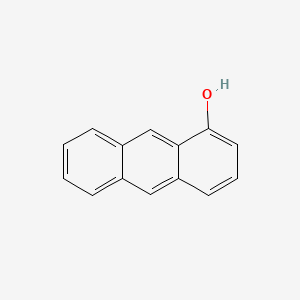
MDL-29311
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is an analogue of probucol and has been studied for its lipid- and glucose-lowering activities in diabetic rats and mice . This compound has shown significant potential in reducing plasma glucose and serum triglyceride levels, making it a promising candidate for further research in the field of diabetes treatment .
Méthodes De Préparation
MDL-29311 is synthesized through a series of chemical reactions involving the coupling of phenolic compounds with methylene and thio groups. The synthetic route typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of 2,6-di-tert-butylphenol with methylene chloride in the presence of a base to form a methylene-bridged intermediate.
Thioether Formation: The intermediate is then reacted with a thiol compound to introduce the thioether linkage, resulting in the formation of this compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
MDL-29311 undergoes several types of chemical reactions, including:
Oxidation: As an antioxidant, this compound can undergo oxidation reactions where it donates electrons to neutralize free radicals.
Reduction: It can also participate in reduction reactions, particularly in biological systems where it helps in reducing oxidative stress.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of MDL-29311 involves its antioxidant properties. It works by donating electrons to neutralize free radicals, thereby reducing oxidative stress. In diabetic models, this compound lowers plasma glucose and triglyceride levels by enhancing the clearance of very low-density lipoprotein by the liver . It also increases the levels of high-density lipoprotein-associated apolipoprotein E, which further aids in lipid metabolism .
Comparaison Avec Des Composés Similaires
MDL-29311 is structurally similar to probucol, another phenolic antioxidant. this compound has shown greater efficacy in lowering plasma glucose and triglyceride levels compared to probucol . Other similar compounds include:
Butylated Hydroxytoluene: Another phenolic antioxidant used in food and cosmetic products, but with different metabolic effects compared to this compound.
This compound’s unique combination of glucose- and lipid-lowering activities, along with its antioxidant properties, makes it a promising candidate for further research and potential therapeutic applications.
Propriétés
Numéro CAS |
129895-82-5 |
|---|---|
Formule moléculaire |
C29H44O2S2 |
Poids moléculaire |
488.8 g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol |
InChI |
InChI=1S/C29H44O2S2/c1-26(2,3)20-13-18(14-21(24(20)30)27(4,5)6)32-17-33-19-15-22(28(7,8)9)25(31)23(16-19)29(10,11)12/h13-16,30-31H,17H2,1-12H3 |
Clé InChI |
GAABJUNZYPATIQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCSC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
| 129895-82-5 | |
Synonymes |
4,4'-(methylenebis(thio))bis(2,6-bis(1,1-dimethylethyl))phenol MDL 29,311 MDL 29311 MDL-29311 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















